Product packaging for 1-(cyclopent-3-en-1-yl)ethan-1-one(Cat. No.:CAS No. 20521-56-6)

1-(cyclopent-3-en-1-yl)ethan-1-one

Cat. No.: B3380777
CAS No.: 20521-56-6
M. Wt: 110.15 g/mol
InChI Key: NSBBFZZSXMQBJJ-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)ethan-1-one ( 20521-56-6) is a high-purity chemical compound with the molecular formula C7H10O and a molecular weight of 110.16 g/mol . This ketone features a cyclopent-3-ene ring, a structure that serves as a versatile scaffold in synthetic organic chemistry . The compound is characterized by its canonical SMILES, CC(=O)C1CC=CC1, and should be stored sealed in a dry environment, ideally between 2-8°C to maintain stability . With a purity of 97% or higher, it is supplied as a valuable building block for research and development, particularly in the synthesis of pharmaceuticals and material science . As a reactive intermediate, its α,β-unsaturated ketone moiety adjacent to the cyclopentene ring makes it a candidate for various cycloaddition and functionalization reactions, enabling the exploration of novel chemical spaces . Researchers are advised to handle this material with care, as it may be harmful if swallowed and cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the compound should only be used in a well-ventilated area . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3380777 1-(cyclopent-3-en-1-yl)ethan-1-one CAS No. 20521-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopent-3-en-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBFZZSXMQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Cyclopent 3 En 1 Yl Ethan 1 One

Reactivity of the Ketone Carbonyl Group

The ketone functionality in 1-(cyclopent-3-en-1-yl)ethan-1-one is a primary site for a variety of chemical reactions. The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and the oxygen nucleophilic, while the adjacent α-protons exhibit enhanced acidity.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol. The scope of nucleophiles that can add to ketones is broad, encompassing organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles.

While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided search results, general principles of ketone reactivity suggest that it would readily react with common nucleophiles. For instance, the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. Similarly, cyanide addition would yield a cyanohydrin. The formation of silyl (B83357) ketene (B1206846) imines in situ from acetonitrile (B52724), promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine, represents a method for nucleophilic addition to electrophiles like acetals and nitrones, which could be conceptually extended to ketones. richmond.edu

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com Enolates are versatile nucleophiles that can react with a variety of electrophiles at the α-carbon, a process known as alpha-functionalization. libretexts.org

The formation of an enolate is typically achieved by treating the ketone with a suitable base. bham.ac.uk The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are two different α-carbons. For this compound, deprotonation can occur at the methyl group or the methine group on the cyclopentene (B43876) ring. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the kinetic enolate (the less substituted enolate), while weaker bases in protic solvents can lead to the thermodynamic enolate (the more substituted enolate). masterorganicchemistry.combham.ac.uk

Once formed, the enolate can participate in a range of C-C bond-forming reactions. For example, alkylation with alkyl halides allows for the introduction of alkyl groups at the α-position. libretexts.org Aldol reactions, involving the addition of an enolate to another carbonyl compound, would yield β-hydroxy ketones.

Enolates are considered ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. libretexts.org Reaction with hard electrophiles tends to occur at the harder oxygen atom, while soft electrophiles favor reaction at the softer carbon atom. bham.ac.uk For instance, silyl enol ethers can be readily formed by trapping a lithium enolate with trimethylsilyl chloride (TMSCl), where the strong Si-O bond drives the reaction towards O-silylation. bham.ac.uk

Reductions and Oxidations

The ketone carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(cyclopent-3-en-1-yl)ethan-1-ol. This transformation is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Conversely, while the ketone itself is at a relatively high oxidation state, the adjacent α-carbon can be oxidized under specific conditions. For instance, oxidation of enolates or enol ethers can lead to the formation of α-hydroxy ketones or other α-functionalized products. The oxidation of bicyclic enones has been shown to proceed through a dienolate intermediate, leading to γ-hydroxyenones or diketoenones. researchgate.net

Reactivity of the Cyclopentene Olefinic Bond

The carbon-carbon double bond within the cyclopentene ring of this compound is a site of unsaturation, making it susceptible to addition reactions and participation in pericyclic processes.

Electrophilic Addition Reactions

The π-electrons of the olefinic bond are nucleophilic and can react with a variety of electrophiles. Classic electrophilic addition reactions involve the initial attack of an electrophile (E⁺) on the double bond to form a carbocation intermediate, which is then intercepted by a nucleophile (Nu⁻).

Common electrophilic additions include:

Halogenation: Addition of halogens like Br₂ or Cl₂ would lead to the formation of a dihalide.

Hydrohalogenation: Addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms.

Hydration: Acid-catalyzed addition of water would yield an alcohol.

Oxymercuration-demercuration: This two-step procedure also yields alcohols with Markovnikov regioselectivity but avoids carbocation rearrangements.

Hydroboration-oxidation: This reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org The cyclopentene double bond in this compound can act as a dienophile in Diels-Alder reactions. libretexts.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.comyoutube.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The acetyl group (-COCH₃) attached to the cyclopentene ring in this compound acts as an electron-withdrawing group, making the double bond more electron-poor and thus a more reactive dienophile. libretexts.org

For example, a reaction between this compound and a diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org Furthermore, when cyclic dienes are used, the reaction often favors the formation of the endo product due to secondary orbital overlap in the transition state. libretexts.orgyoutube.com The use of cyclic dienes in Diels-Alder reactions leads to the formation of bridged bicyclic products. youtube.com

Research has shown that cycloaddition reactions involving cyclopentene derivatives can lead to the formation of functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.org Moreover, palladium-catalyzed intramolecular alkene-alkyne couplings of alkyne-tethered cyclopentenes have been used to synthesize enantioenriched bicyclo[3.2.1]octadienes. researchgate.net

Interactive Data Tables

Table 1: Reactivity of the Ketone Carbonyl Group

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic AdditionGrignard Reagents (R-MgX), Organolithium (R-Li)Tertiary Alcohol
Enolate FormationLDA, THF (kinetic); NaOR, ROH (thermodynamic)Enolate
Alpha-Alkylation1. Enolate formation; 2. Alkyl halide (R-X)α-Alkylated Ketone
Aldol Addition1. Enolate formation; 2. Aldehyde/Ketoneβ-Hydroxy Ketone
Silyl Enol Ether Formation1. LDA, THF; 2. TMSClSilyl Enol Ether
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
α-OxidationOxidation of enolate/enol etherα-Functionalized Ketone

Table 2: Reactivity of the Cyclopentene Olefinic Bond

Reaction TypeReagents/ConditionsProduct Type
HalogenationBr₂ or Cl₂Dihalide
HydrohalogenationHX (e.g., HBr, HCl)Halide
Acid-Catalyzed HydrationH₃O⁺Alcohol
Diels-Alder ReactionConjugated Diene (e.g., 1,3-butadiene), HeatBicyclic Adduct

Olefin Metathesis

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments. harvard.edu The reaction, catalyzed by metal-carbene complexes (typically involving ruthenium, tungsten, or molybdenum), can be broadly categorized into types such as cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). harvard.edumsu.edu

The cyclopentene ring in this compound presents a reactive site for olefin metathesis. While specific studies detailing the metathesis of this particular ketone are not extensively documented, its structural motifs suggest potential applications in several metathesis strategies.

Cross-Metathesis (CM): In cross-metathesis, two different olefins react to form new olefinic products by exchanging their substituents. organic-chemistry.org this compound could theoretically undergo CM with a partner olefin, which would cleave the cyclopentene double bond and form two new acyclic olefins. The selectivity of CM reactions can be complex, potentially leading to a statistical distribution of products, including homodimers of each reactant. organic-chemistry.orgillinois.edu However, high selectivity can often be achieved by choosing olefins with different reactivities or by using catalysts designed for selective cross-coupling. organic-chemistry.orgrsc.org The use of co-catalysts like copper(I) iodide has been shown to enhance reaction rates and efficiency in certain CM reactions, particularly with challenging substrates like Michael acceptors. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): The strain in the five-membered ring of this compound makes it a potential monomer for ROMP. In this process, a metal alkylidene catalyst initiates the cleavage of the cyclic double bond, leading to the formation of a living polymer chain. psu.edu This method is thermodynamically favored for strained ring systems and is a common route to producing functionalized polymers. harvard.edu

Ring-Closing Metathesis (RCM): To utilize RCM, this compound would first need to be functionalized with a second terminal olefin. For instance, an allylation reaction at the α-carbon of the ketone could produce a diallylic derivative. Such a diene could then undergo an intramolecular RCM reaction to form a new bicyclic structure. RCM is a widely used and powerful method for constructing cyclic and macrocyclic systems, driven by the formation of a stable ring and the release of a small volatile alkene like ethene. harvard.edumsu.edu The success of RCM can be influenced by factors such as substrate substitution and the choice of catalyst. psu.edu

Table 1: Common Catalysts in Olefin Metathesis This table presents examples of catalysts widely used for various olefin metathesis reactions.

Catalyst Type Common Name Typical Applications
Molybdenum-based Schrock Catalyst ROMP, CM of sterically demanding olefins harvard.edu
Ruthenium-based Grubbs' 1st Generation Catalyst RCM, CM, ROMP harvard.edu
Ruthenium-based Grubbs' 2nd Generation Catalyst High activity for RCM, CM, ROMP, tolerant of various functional groups harvard.edunih.gov
Ruthenium-based Grubbs-Hoveyda Catalysts Enhanced stability and recovery, used in RCM and CM nih.gov
Ruthenium-based Z-Selective Catalysts CM reactions where high selectivity for the Z-isomer is desired rsc.orgrsc.org

Rearrangement Reactions and Mechanistic Investigations

The structure of this compound is amenable to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic conditions. These reactions can lead to significant alterations of the carbon skeleton, providing access to diverse and complex molecular frameworks, including various bicyclic systems. nih.govacs.org

One potential transformation is an acid-catalyzed isomerization. Protonation of the ketone followed by enolization, or protonation of the olefin, could generate cationic intermediates that facilitate the migration of the double bond within the cyclopentene ring. For example, the double bond could shift from the 3-position to the 2-position, yielding the conjugated isomer, 1-(cyclopent-2-en-1-yl)ethan-1-one. nih.gov

More profound skeletal rearrangements could lead to the formation of bicyclic structures. For instance, intramolecular aldol-type reactions or related cyclizations could potentially yield bicyclo[3.2.1]octane or bicyclo[2.2.1]heptane ring systems, which are core structures in many natural products. The synthesis of functionalized bicyclo[3.2.1]octanes is a significant area of research, with numerous methods developed for their construction. acs.org Similarly, synthetic routes to bicyclo[4.2.1]nonane derivatives often employ cycloaddition or rearrangement strategies starting from monocyclic precursors. nih.gov While direct evidence for such rearrangements from this compound is limited, the reactivity of related vinyl-substituted cyclopropanes, which undergo thermal vinylcyclopropane (B126155) rearrangement to yield cyclopentenes, highlights the propensity of strained ring systems to isomerize to more complex structures. rsc.org

Mechanistic investigations into such rearrangements often employ computational studies and probe experiments to elucidate the reaction pathways, which may involve carbocationic intermediates, pericyclic transitions states, or radical species. rsc.org

Table 2: Examples of Rearrangement Reaction Types This table outlines general classes of rearrangement reactions relevant to cyclic ketones and olefins.

Rearrangement Type Description Potential Outcome for a Related Substrate
Pinacol Rearrangement Acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. A corresponding 1,2-diol of the title compound could rearrange to a bicyclic ketone.
nih.govnih.gov-Sigmatropic Rearrangement A pericyclic reaction involving a six-membered transition state, such as the Cope or Claisen rearrangement. A vinyl or allyl ether derivative could rearrange to form a new C-C or C-O bond, respectively. rsc.org
Nazarov Cyclization An acid-catalyzed 4π-electrocyclization of a divinyl ketone. A derivative of the title compound containing a second vinyl group could cyclize to a new five-membered ring.
Vinylcyclopropane Rearrangement Thermal rearrangement of a vinylcyclopropane to a cyclopentene. A cyclopropyl (B3062369) derivative could rearrange to a larger ring system. rsc.org

Cascade and Domino Reactions Involving this compound

Cascade or domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. beilstein-journals.org This approach offers high efficiency and atom economy for building complex molecules from simple starting materials. beilstein-journals.org The functional groups in this compound—the ketone and the olefin—provide handles for initiating such sequences.

A common strategy for initiating a cascade is the Michael addition. nih.gov The ketone functionality in this compound could be converted into an α,β-unsaturated ketone (e.g., 1-(cyclopent-2-en-1-yl)ethan-1-one), making it a Michael acceptor. Nucleophilic addition to this conjugated system could be the first step in a sequence. For example, a tandem Michael addition-Claisen condensation has been used to synthesize bicyclo[3.3.1]nonane cores. nih.gov Similarly, organocatalytic tandem Michael-aldol reactions are well-established for the synthesis of chromenes and other heterocyclic systems. beilstein-journals.org

Alternatively, the existing olefin in the cyclopentene ring could participate in cascade reactions. For instance, a reaction sequence could be designed where an intermolecular reaction at the ketone is followed by an intramolecular reaction involving the double bond. Domino reactions involving an initial intermolecular reaction followed by subsequent intramolecular cyclizations are a known strategy for forming complex products in one pot. beilstein-journals.org

The development of multicomponent reactions, a subset of domino reactions, allows for the combination of three or more reactants in a single step. rsc.orgrsc.org A multicomponent domino reaction involving an amine, an aldehyde, and an activated alkene, for example, can lead to highly substituted tetrahydroquinolines. rsc.org While specific applications involving this compound are not detailed in the literature, its structure suggests it could be a viable partner in the development of new cascade processes for synthesizing complex carbocyclic and heterocyclic frameworks.

Table 3: Common Initiating Steps for Cascade Reactions This table shows examples of reactions that can initiate a cascade sequence, which could be applicable to derivatives of the title compound.

Initiating Reaction Description Potential Subsequent Reactions
Michael Addition Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. beilstein-journals.org Intramolecular Aldol Condensation, Cyclization, Michael Addition nih.govbeilstein-journals.org
Heck Reaction Palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. Cyclization, Carbonylation acs.org
Diels-Alder Reaction [4+2] cycloaddition between a conjugated diene and a dienophile. Ring-rearrangement, further functionalization beilstein-journals.org
Hydrothiolation Addition of a thiol across a double or triple bond. nih.gov Claisen Rearrangement, Cycloisomerization

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(cyclopent-3-en-1-yl)ethan-1-one. It provides detailed information about the chemical environment of individual atoms.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental in establishing the precise connectivity of atoms within a molecule, which can be particularly complex in cyclic systems. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map out the proton-proton and proton-carbon correlations, respectively. For this compound, these experiments would confirm the attachment of the acetyl group to the cyclopentene (B43876) ring and the positions of the double bond and methylene (B1212753) groups.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemical arrangement of the molecule. This is achieved by measuring through-space interactions between protons. For instance, NOESY can help in differentiating between possible diastereomers if the synthesis of this compound results in a mixture. The acid-catalyzed condensation that can produce similar structures often results in isomeric mixtures, making such detailed analysis critical. researchgate.net

Dynamic NMR for Conformational Analysis and Rotational Barriers

The cyclopentene ring in this compound is not planar and can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes, such as ring-puckering and rotation around single bonds. orientjchem.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these conformational interchanges. orientjchem.org For this compound, DNMR could be used to investigate the rotational barrier of the acetyl group and the conformational flexibility of the five-membered ring. This information is vital for understanding how the molecule's shape influences its reactivity.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. rsc.org If this compound can be crystallized, ssNMR can be used to study its crystal packing, identify the presence of different polymorphs (different crystalline forms of the same compound), and determine intermolecular interactions. This technique, often combined with X-ray diffraction, provides a complete picture of the molecule's structure in the solid phase. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule. In the context of studying the reaction mechanisms involving this compound, HRMS is invaluable for identifying transient intermediates. By coupling a reaction vessel to the mass spectrometer, it is possible to sample the reaction mixture over time and detect the masses of short-lived species, providing direct evidence for proposed reaction pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to monitor the progress of a reaction in real-time.

For this compound, the IR and Raman spectra would show characteristic peaks for the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the cyclopentene ring. The positions of these peaks can be sensitive to the local chemical environment, providing further structural information. For example, the C=O stretching frequency can indicate the degree of conjugation or strain in the molecule. These techniques are routinely used to confirm the presence of key functional groups in related ketone compounds.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if chiral)

This compound possesses a stereocenter at the carbon atom where the acetyl group is attached to the cyclopentene ring. This means the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. mdpi.comnih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal information about bond lengths, bond angles, and conformational details of a molecule in its solid state. Such data is invaluable for understanding stereochemistry, intermolecular interactions, and for the validation of computational models.

Detailed Research Findings

A comprehensive search of scientific databases and chemical literature was conducted to obtain X-ray crystallographic data for this compound. This investigation included searches for published crystal structures and related crystallographic communications.

Despite these efforts, no publicly accessible X-ray crystallography data for this compound could be located. This indicates that the crystal structure of this specific compound has likely not been determined or, if it has, the results have not been published in the searched scientific literature. The absence of this data precludes a detailed discussion of its solid-state conformation, packing arrangement in the crystal lattice, and specific intramolecular and intermolecular distances and angles.

Data Tables

Due to the lack of available X-ray crystallography data, no data tables for crystal data and structure refinement, atomic coordinates, bond lengths, or bond angles for this compound can be provided.

Advanced spectroscopic techniques are critical for elucidating the detailed structure and reactivity of organic molecules. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) and mass spectrometry fragmentation analysis provide insights into the connectivity of atoms and the pathways of chemical reactions.

Detailed Research Findings

Searches for advanced spectroscopic studies on this compound, including 2D NMR (COSY, HSQC, HMBC) and detailed mass spectrometry fragmentation analyses, did not yield any specific published research. This absence of data prevents a detailed discussion of its spectral characteristics and the use of these techniques for elucidating its role in reaction mechanisms.

Data Tables

As no advanced spectroscopic data from research findings are available for this compound, the following data tables remain unpopulated.

Table 1: Advanced NMR Spectroscopic Data

Technique Observed Correlations / Key Features
COSY Data not available
HSQC Data not available
HMBC Data not available

Table 2: Mass Spectrometry Fragmentation Data

m/z of Fragment Ion Proposed Fragment Structure / Identity
Data not availableData not available

Theoretical and Computational Chemistry Analyses of 1 Cyclopent 3 En 1 Yl Ethan 1 One

Electronic Structure and Bonding Analysis using Quantum Mechanical Methods

Quantum mechanical methods are fundamental to understanding the electronic structure and bonding of 1-(cyclopent-3-en-1-yl)ethan-1-one. These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Detailed research findings from computational studies, often employing methods like Density Functional Theory (DFT), provide a quantitative picture of the molecule's electronic landscape. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the carbon-carbon double bond of the cyclopentene (B43876) ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbonyl carbon, highlighting it as the site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value (Illustrative) Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -0.8 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 5.7 eV DFT/B3LYP/6-31G*

Conformational Analysis and Energy Minima Determination (e.g., DFT, Molecular Mechanics)

The flexible five-membered ring of this compound can adopt several conformations. Conformational analysis aims to identify the stable geometries (energy minima) and the energy barriers between them. Computational methods like molecular mechanics and DFT are powerful tools for this purpose. researchgate.net

The cyclopentene ring typically exists in an "envelope" or "twist" conformation. The position of the acetyl group (axial or equatorial-like) relative to the ring further increases the number of possible conformers. DFT calculations can be used to optimize the geometry of each potential conformer and calculate its relative energy. researchgate.net The results of such an analysis would likely show that the conformer with the acetyl group in a pseudo-equatorial position is the most stable due to reduced steric hindrance.

Table 2: Relative Energies of this compound Conformers (Illustrative)

Conformer Relative Energy (kcal/mol) Computational Method
Equatorial-Envelope 0.00 DFT/B3LYP/6-31G*
Axial-Envelope 1.5 DFT/B3LYP/6-31G*
Equatorial-Twist 0.8 DFT/B3LYP/6-31G*

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, chemists can predict reaction mechanisms and kinetics.

For example, the mechanism of nucleophilic addition to the carbonyl group can be elucidated. The reaction pathway would be modeled by bringing a nucleophile (e.g., a hydride ion) towards the carbonyl carbon. The geometry of the system is optimized at each step to find the lowest energy path. The transition state would be identified as the saddle point on this path, and its structure would reveal the geometry of the molecule as the new bond is being formed.

Similarly, reactions involving the double bond, such as electrophilic addition or cycloaddition, can be studied. For instance, the 1,3-dipolar cycloaddition of an azide (B81097) to the cyclopentene double bond could be modeled to understand its stereoselectivity and regioselectivity. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a synthesized compound. nanobioletters.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed. These frequencies correspond to the stretching and bending of chemical bonds. The calculated IR spectrum would show a strong absorption peak corresponding to the C=O stretch of the ketone and another for the C=C stretch of the alkene, among others. Comparing the calculated and experimental spectra can help to identify the compound and its conformational state.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. For this compound, one would expect to see a weak n→π* transition for the carbonyl group at longer wavelengths and a stronger π→π* transition for the double bond at shorter wavelengths.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic Parameter Predicted Value Experimental Value
¹³C NMR (C=O) 209 ppm Not Available
¹H NMR (vinyl H) 5.6 ppm Not Available
IR Freq. (C=O stretch) 1715 cm⁻¹ Not Available

Solvent Effects and Reaction Dynamics Simulations

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is useful for understanding how the solvent's polarity affects the stability of different conformers or the activation energy of a reaction. For a polar molecule like a ketone, a polar solvent would be expected to stabilize the ground state and potentially influence the transition state. researchgate.net

Explicit solvent models involve including a number of solvent molecules in the calculation. This is computationally more intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Reaction dynamics simulations, often using methods like ab initio molecular dynamics (AIMD), can provide a time-resolved picture of a chemical reaction. These simulations follow the trajectory of the atoms as the reaction proceeds, offering insights into the dynamic aspects of the process that are not captured by static calculations of the potential energy surface.

Applications of 1 Cyclopent 3 En 1 Yl Ethan 1 One in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Natural Product Total Synthesis

The cyclopentenone moiety is a ubiquitous structural motif found in a vast array of biologically active natural products, including the prostaglandins, jasmonates, and various alkaloids. wikipedia.org Consequently, cyclopentenone derivatives are highly sought-after intermediates in the total synthesis of these complex molecules. acs.orghud.ac.uk 1-(Cyclopent-3-en-1-yl)ethan-1-one, possessing this key functional group, represents a valuable starting point for the synthesis of such natural products.

A powerful strategy for the construction of cyclopentenones is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. mdpi.comtcichemicals.comresearchgate.net This reaction has been extensively utilized in the total synthesis of numerous natural products containing a cyclopentenone ring. acs.orgrsc.org The cyclopentene (B43876) double bond in a precursor could be a handle to introduce further functionality or to be used in the Pauson-Khand reaction itself, highlighting the potential of molecules like this compound in synthetic strategies.

For instance, the total synthesis of (±)-Agelastatin A, a cytotoxic alkaloid from a marine sponge, features a diaminocyclopentenone core, showcasing the importance of substituted cyclopentenones in constructing complex, nitrogen-containing natural products. nih.gov The synthesis of various cyclopentenone-containing natural products underscores the strategic importance of building blocks like this compound.

Table 1: Examples of Natural Products Containing a Cyclopentenone Moiety

Natural Product FamilyRepresentative CompoundKey Biological Activity
ProstaglandinsProstaglandin E2Regulation of inflammation, blood pressure
JasmonatesMethyl JasmonatePlant growth regulation, defense signaling
AflatoxinsAflatoxin B1Mycotoxin, potent carcinogen
AgelstatinsAgelastatin ACytotoxic, potential anticancer agent

Building Block for the Construction of Heterocyclic Systems

The α,β-unsaturated ketone functionality within this compound provides a reactive handle for the construction of a variety of heterocyclic systems. The electrophilic β-carbon and the carbonyl group can participate in a range of annulation and cycloaddition reactions to form fused or spirocyclic heterocycles. wikipedia.orgthieme-connect.com

One common approach involves the reaction of the enone with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoline-fused cyclopentanes. Similarly, hydroxylamine (B1172632) can yield isoxazoline-fused systems, while ureas or thioureas can be employed to construct pyrimidinone or thionopyrimidinone rings fused to the cyclopentane (B165970) core. These transformations often proceed through an initial Michael addition followed by an intramolecular condensation.

Furthermore, the enone system can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) where it acts as the dienophile, reacting with a suitable diene to form bicyclic systems containing a six-membered ring. wikipedia.org These reactions can be used to construct complex polycyclic frameworks that can be further elaborated into a variety of heterocyclic structures. diva-portal.orgresearchgate.net The development of efficient methods for the synthesis of α,β-unsaturated ketones has direct applications in the synthesis of heterocyclic systems. thieme-connect.de

Table 2: Potential Heterocyclic Systems from this compound

ReagentResulting Heterocyclic CoreReaction Type
Hydrazine (H₂NNH₂)Pyrazoline-fused cyclopentaneMichael addition-condensation
Hydroxylamine (NH₂OH)Isoxazoline-fused cyclopentaneMichael addition-condensation
1,3-DienesFused cyclohexene (B86901) ringDiels-Alder Cycloaddition
EnaminesFused pyridine (B92270) ringMichael addition-cyclization-aromatization

Precursor in the Synthesis of Scaffolds for Materials Science Applications

The unique structural features of this compound, namely the reactive ketone and the polymerizable alkene, make it a potentially valuable precursor for the synthesis of novel materials. While specific applications of this exact compound in materials science are not extensively documented, the principles of polymer chemistry and materials design suggest several possibilities.

The cyclopentene double bond can undergo ring-opening metathesis polymerization (ROMP) using appropriate catalysts (e.g., Grubbs' or Schrock catalysts) to yield polymers with the acetylcyclopentyl group as a repeating side chain. The properties of such polymers would be influenced by the stereochemistry of the cyclopentane ring and could lead to materials with interesting thermal or mechanical properties.

Alternatively, the ketone functionality can be used as a point of attachment to a polymer backbone or as a site for cross-linking. For example, the ketone could be converted to a more reactive functional group, such as a hydroxyl or an amine, which could then be used in condensation polymerization reactions. The rigid cyclopentane ring could impart specific conformational constraints on the resulting polymer chains, potentially leading to materials with ordered structures, such as liquid crystals or shape-memory polymers. The development of functionalized cyclopentenones as building blocks opens avenues for new materials. chemrxiv.orgdurham.ac.uk

Table 3: Potential Materials Science Applications

Polymerization/Synthesis StrategyResulting Material TypePotential Application
Ring-Opening Metathesis Polymerization (ROMP)Poly(acetylcyclopentene)Specialty thermoplastic, elastomer
Functionalization and Condensation PolymerizationPolyester, PolyamideHigh-performance fibers, engineering plastics
Incorporation into Cross-linked NetworksThermosetting ResinCoatings, adhesives, composites

Utilization as a Chiral Synthon for Asymmetric Construction

The prochiral ketone of this compound presents an excellent opportunity for asymmetric synthesis, allowing for the creation of a chiral center and the production of enantiomerically enriched building blocks. A prominent and highly reliable method for the asymmetric reduction of such ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex) to one face of the ketone. youtube.commagritek.com The choice of the enantiomer of the CBS catalyst determines the absolute stereochemistry of the resulting secondary alcohol. For this compound, this reaction would yield a chiral allylic alcohol, a highly versatile intermediate for the synthesis of a wide range of complex molecules. Recent studies have highlighted that London dispersion interactions, rather than just steric hindrance, play a crucial role in determining the enantioselectivity of the CBS reduction. nih.gov

The enantioselective reduction of substituted cyclopentenones has been successfully applied in the synthesis of complex molecules, such as hNK-1 receptor antagonists. nih.gov Organocatalysis also offers powerful methods for the asymmetric construction of chiral cyclopentenone skeletons. acs.orghud.ac.uknih.gov

Table 4: Asymmetric Reduction of this compound via CBS Reduction

CatalystReagentProductExpected Stereochemistry
(S)-CBS CatalystBH₃·THF(R)-1-(cyclopent-3-en-1-yl)ethan-1-ol(R)
(R)-CBS CatalystBH₃·THF(S)-1-(cyclopent-3-en-1-yl)ethan-1-ol(S)

Applications in Multicomponent and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.govgoogle.com This approach is highly valued in medicinal chemistry and drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds, a strategy known as diversity-oriented synthesis (DOS). nih.govnih.govacs.org

The α,β-unsaturated ketone moiety of this compound makes it an ideal substrate for a variety of MCRs. For instance, it can act as a Michael acceptor in reactions involving a nucleophile and an electrophile, leading to the one-pot construction of highly functionalized carbocyclic or heterocyclic scaffolds. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for creating diverse heterocyclic libraries. organic-chemistry.org

In a DOS approach, the cyclopentene scaffold of this compound can be systematically decorated with a variety of functional groups by employing different sets of reactants in an MCR. This allows for the exploration of a large chemical space around a core structure, which is crucial for identifying molecules with desired biological activities or material properties. The combination of MCRs with other synthetic strategies continues to be a vibrant area of research for the generation of molecular diversity. nih.govfrontiersin.org

Table 5: Hypothetical Multicomponent Reaction Involving this compound

Reactant 1Reactant 2Reactant 3Product Class
This compoundMalononitrileAn AldehydeHighly functionalized dihydropyridine (B1217469) derivative
This compoundA β-ketoesterAn AmineSubstituted tetrahydropyrimidine (B8763341) derivative

Synthesis and Chemical Characterization of Derivatives, Analogues, and Structurally Modified Compounds

Systematic Modification of the Cyclopentene (B43876) Ring System

The cyclopentene ring of 1-(cyclopent-3-en-1-yl)ethan-1-one offers multiple sites for structural modification. The double bond and the allylic positions are particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One common approach to modify the cyclopentene ring is through reactions involving the double bond. For instance, ozonolysis of the double bond in cyclic alkenes leads to the formation of dialdehydes. wyzant.com In the case of a related compound, 1,1'-bi(cyclopent-1-en-1-yl), ozonolysis results in the cleavage of the double bonds to form a diketo-dialdehyde. wyzant.com This suggests that similar reactivity could be expected for this compound, which would yield a functionalized aldehyde-ketone. Another reaction targeting the double bond is bromination at the allylic positions using N-bromosuccinimide (NBS), which proceeds via a free radical mechanism. wyzant.com

Multicomponent reactions represent a powerful tool for the synthesis of highly functionalized cyclopentene derivatives. For example, the reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine (B128534) can yield multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. Although not directly starting from this compound, this methodology highlights a viable strategy for constructing substituted cyclopentene rings that could be adapted for its derivatives.

Furthermore, intramolecular Diels-Alder reactions of in-situ generated cyclopenta-1,3-diene derivatives have been utilized to create tricyclic systems. nist.gov By starting with a suitably substituted cyclopentenone ketal, complex bridged ring systems can be accessed. nist.gov This approach could potentially be applied to derivatives of this compound to generate novel polycyclic structures.

Table 1: Examples of Synthesized Cyclopentene Ring Modified Derivatives

Compound NameStarting MaterialReagents and ConditionsKey FindingsReference
Multifunctionalized cyclopent-3-ene-1-carboxamidesPhenacylmalononitriles, o-hydroxychalconesTriethylamine, ethanol, room temperatureGood yields and high diastereoselectivity
Tricyclo[4.4.0.0]decan-10-one derivative4-(5,5-Dicyanopent-4-enyl)cyclopent-2-enone ethylene (B1197577) ketalHeat (120 °C)Intramolecular Diels-Alder reaction of a 5-substituted cyclopenta-1,3-diene derivative nist.gov

Derivatization at the Ethanone (B97240) Functionality

The ethanone group of this compound is a versatile handle for a wide range of chemical transformations. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl group can be involved in enolate chemistry.

A notable example of derivatization at the ethanone functionality is the synthesis of 1-{[(cyclopent-3-en-1-yl)methyl]sulfanyl}ethan-1-one. This thioether derivative demonstrates the reactivity of the acetyl group, likely proceeding through the reduction of the ketone to an alcohol, followed by substitution to introduce the thioacetyl moiety.

The ketone can undergo a variety of standard transformations. For instance, reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-(cyclopent-3-en-1-yl)ethanol. This alcohol can then be further functionalized, for example, through esterification or etherification. The direct synthesis of primary amines from alcohols and ammonia (B1221849) has been achieved using a ruthenium pincer complex catalyst, a method that could potentially be applied to the alcohol derivative of our target compound. elsevierpure.com

Furthermore, the ketone can react with amines to form imines or enamines. Secondary amines react with ketones to form enamines, which are useful synthetic intermediates. nih.gov For example, a multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene with α,β-unsaturated aldehydes and 1,3-dicarbonyls leads to functionalized cyclopentanones. nih.gov

Table 2: Examples of Derivatives at the Ethanone Functionality

DerivativeReagents/Reaction TypeResulting Functional Group
1-(Cyclopent-3-en-1-yl)ethanolNaBH4 or LiAlH4 / ReductionSecondary alcohol
1-{[(Cyclopent-3-en-1-yl)methyl]sulfanyl}ethan-1-oneMulti-step synthesisThioether
N-(1-(cyclopent-3-en-1-yl)ethylidene)anilineAniline / Imine formationImine
1-(1-(Cyclopent-3-en-1-yl)vinyl)pyrrolidinePyrrolidine / Enamine formationEnamine

Introduction of Stereocenters and Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as the introduction of stereocenters can have a profound impact on the biological activity and physical properties of the molecule. The parent compound is chiral, existing as a racemic mixture of two enantiomers.

Asymmetric synthesis provides a powerful approach to access enantiomerically enriched or pure compounds. For instance, the asymmetric hydrogenation of tetrasubstituted cyclic enones has been successfully achieved using iridium catalysts, yielding chiral cycloalkanols with high enantioselectivity and diastereoselectivity. acs.org This methodology could be adapted for the asymmetric reduction of the ketone in a derivative of this compound where the double bond is appropriately substituted.

Another strategy involves the use of chiral catalysts in multicomponent reactions. For example, the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes has been accomplished through a multicomponent asymmetric allylic alkylation. orgsyn.org While the scaffold is different, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction that builds complexity is directly applicable.

The development of chiral Brønsted base catalysts, such as cyclopropenimines, has enabled enantioselective Michael and Mannich reactions. rsc.orgnih.gov These catalysts could potentially be used to introduce chirality in derivatives of this compound that contain suitable Michael acceptors or donors.

Table 3: Strategies for the Synthesis of Chiral Analogues

StrategyCatalyst/ReagentTarget Chiral MoietyPotential OutcomeReference
Asymmetric HydrogenationChiral Iridium CatalystChiral alcoholEnantiomerically enriched 1-(cyclopent-3-en-1-yl)ethanol acs.org
Asymmetric Allylic AlkylationChiral NHC-CatalystChiral substituted cyclopenteneEnantiomerically enriched cyclopentene derivatives orgsyn.org
Asymmetric Michael AdditionChiral Squaramide CatalystChiral functionalized cyclopentane (B165970)Diastereo- and enantiomerically enriched adducts nih.gov

Structure-Reactivity Relationship (SRR) Studies in Modified Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental for the rational design of new compounds with desired properties. For derivatives of this compound, SRR studies would involve systematically varying the substituents on both the cyclopentene ring and the ethanone moiety and evaluating the impact on their reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups on the cyclopentene ring would influence the electron density of the double bond and the carbonyl group. An electron-withdrawing group would likely make the carbonyl carbon more electrophilic and could also affect the reactivity of the double bond in addition reactions. Conversely, an electron-donating group would have the opposite effect. A study on pyrrolopyrimidinone derivatives showed that the nature of substituents on a cyclic amine linker affected the binding affinity to the target protein. acs.org

The steric bulk of substituents can also play a crucial role in reactivity. For instance, in a series of cyclopropenimine catalysts, dicyclohexylamino substituents were found to be crucial for both reaction rate and enantioselectivity. rsc.orgnih.gov This highlights the importance of steric factors in directing the outcome of chemical reactions.

In a study of 5-oxo-hexahydroquinoline derivatives, it was observed that different substituents had a positive or negative influence on the biological activity, demonstrating a clear structure-activity relationship. nih.gov While focused on biological activity, the underlying principles of how structural changes affect molecular interactions are also relevant to chemical reactivity.

Table 4: Hypothetical Structure-Reactivity Trends for this compound Derivatives

ModificationExpected Effect on ReactivityRationale
Electron-withdrawing group on cyclopentene ringIncreased electrophilicity of the carbonyl carbonInductive effect pulls electron density away from the carbonyl group.
Electron-donating group on cyclopentene ringDecreased electrophilicity of the carbonyl carbonInductive effect pushes electron density towards the carbonyl group.
Bulky substituent near the ethanone groupDecreased reaction rate for nucleophilic additionSteric hindrance impedes the approach of the nucleophile to the carbonyl carbon.
Conversion of ketone to a less polar functional groupAltered solubility and intermolecular interactionsChanges in polarity affect how the molecule interacts with solvents and other reactants.

Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Systems

Chromatographic Separation Techniques

Chromatography is an essential tool for isolating a target compound from a complex matrix prior to its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally sensitive compounds. For 1-(cyclopent-3-en-1-yl)ethan-1-one, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of this compound would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, leveraging the weak n→π* electronic transition of the carbonyl group.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30 °C

Given its likely volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas moves the vaporized sample through the column.

The choice of column is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate for this ketone. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound.

Table 2: Postulated GC Conditions for this compound Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Hyphenated Techniques for Comprehensive Mixture Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a much higher degree of confidence in the identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. After separation by GC, the analyte is introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification. The fragmentation pattern of this compound in an electron ionization (EI) source would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the acetyl group and fragmentation of the cyclopentene (B43876) ring.

For less volatile derivatives or when analyzing complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. The principles are similar, with the eluent from the HPLC column being introduced into a mass spectrometer.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a more specialized technique that provides detailed structural information about the separated compounds. While not as common as LC-MS, it can be invaluable for the unambiguous identification of isomers. Theoretical ¹H and ¹³C NMR spectral data for 3-cyclopentenyl methyl ketone suggest distinct signals that would allow for its structural confirmation. chegg.comstudylib.netpressbooks.pub For instance, the presence of signals in the vinylic region of the ¹H NMR spectrum would confirm the double bond, and the number of unique carbon signals in the ¹³C NMR spectrum would correspond to its molecular symmetry. chegg.comstudylib.netpressbooks.pub

Advanced Spectrophotometric Methods for Quantitative Analysis

While chromatography is essential for separation, spectrophotometric methods are often used for quantification.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. For this compound, a strong absorption band is expected in the region of 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated ketone. studylib.net The presence of a C=C double bond would also give rise to a characteristic absorption band.

For quantitative analysis, Ultraviolet-Visible (UV-Vis) spectroscopy can be employed. The carbonyl group of the ketone exhibits a weak n→π* absorption in the UV region. While not highly specific, if the compound is sufficiently pure, a calibration curve can be constructed by measuring the absorbance at a specific wavelength for a series of standard solutions of known concentration. This allows for the quantification of the compound in unknown samples based on the Beer-Lambert law.

Future Directions and Emerging Research Avenues for 1 Cyclopent 3 En 1 Yl Ethan 1 One Research

Development of Novel Catalytic Systems for Its Functionalization

Future research will heavily concentrate on developing new catalytic strategies to selectively modify the distinct functional groups of 1-(cyclopent-3-en-1-yl)ethan-1-one. The alkene and ketone moieties, along with the adjacent C-H bonds, offer multiple handles for functionalization.

Key research thrusts will include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the prochiral double bond or the ketone. This could involve asymmetric hydrogenation, epoxidation, or dihydroxylation of the cyclopentene (B43876) ring to generate chiral intermediates for pharmaceutical synthesis.

C-H Activation: Direct functionalization of the allylic or alpha-carbonyl C-H bonds using transition-metal catalysis represents a powerful, atom-economical approach to introduce new substituents. This would bypass the need for pre-functionalized substrates.

Multi-catalysis Systems: The use of cooperative or sequential catalytic systems to perform multiple transformations in a single pot. rsc.org For instance, a combination of an organocatalyst to activate the ketone and a metal catalyst to functionalize the alkene could enable the rapid construction of complex molecular architectures.

Table 1: Potential Catalytic Functionalizations of this compound

Reaction TypeTarget MoietyPotential Catalyst ClassDesired Outcome
Asymmetric HydrogenationC=C double bondChiral Rhodium or Ruthenium complexesEnantiopure 1-(cyclopentyl)ethan-1-one
HydroformylationC=C double bondRhodium/phosphine complexesIntroduction of a formyl group for further derivatization
Heck CouplingC=C double bondPalladium complexesFormation of new C-C bonds with aryl or vinyl halides
Alpha-ArylationC-H bond alpha to ketonePalladium or Copper catalystsDirect introduction of aryl groups
Allylic AlkylationAllylic C-H bondIridium or Palladium complexesFormation of new C-C bonds at the allylic position

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and derivatives of this compound, its integration into automated synthesis and high-throughput experimentation (HTE) workflows is essential. These platforms allow for the rapid screening of a vast number of reaction conditions, catalysts, and substrates. purdue.edu

Future initiatives in this area will likely involve:

Library Synthesis: Utilizing automated parallel synthesizers to create large libraries of derivatives by reacting this compound with diverse building blocks. researchgate.net

Reaction Optimization: Employing HTE robotics coupled with rapid analysis techniques like mass spectrometry to quickly identify optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. purdue.edu

Flow Chemistry: Translating optimized batch reactions into continuous flow processes. This offers advantages in terms of safety, scalability, and the ability to telescope multiple reaction steps, potentially reducing purification needs and production costs. purdue.edu

Exploration of Sustainable and Biorenewable Routes for its Production

A significant future research direction will be the development of green and sustainable methods for producing this compound. This involves moving away from petrochemical feedstocks and embracing biorenewable resources and environmentally benign synthetic processes.

Potential research avenues include:

Biomass-Derived Precursors: Investigating synthetic pathways starting from platform chemicals derived from biomass, such as furfural or levulinic acid. These routes could involve catalytic rearrangements, cyclizations, and functional group interconversions.

Biocatalysis: Utilizing enzymes or whole-cell systems to perform key synthetic steps. Biocatalysis can offer high selectivity under mild conditions (aqueous media, ambient temperature), significantly reducing the environmental impact of the synthesis.

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. The development of recoverable and reusable catalysts, including solid-supported metal catalysts or organocatalysts, will also be a priority.

Advanced Applications in Non-Biological Material Science and Engineering

The bifunctional nature of this compound makes it a promising candidate for the development of advanced materials. Its rigid cyclic structure can impart desirable thermal and mechanical properties to polymers, while the ketone group provides a site for post-functionalization.

Emerging applications in material science could include:

Specialty Monomers: Using the cyclopentene moiety for polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or free-radical polymerization, to create polymers with pendant acetyl groups. These functional polymers could be used in coatings, adhesives, or as scaffolds for further chemical modification.

Cross-linking Agents: The ability of both the alkene and ketone to participate in reactions allows this molecule to be investigated as a cross-linking agent to enhance the durability and thermal stability of various polymer networks.

Organic Electronics and Photonics: While speculative, derivatization of the core structure to create extended conjugated systems could be explored for applications in organic electronics or as components of non-linear optical (NLO) materials, where rigid molecular architectures are often beneficial. rsc.orgmdpi.com

Table 2: Potential Material Science Applications

Application AreaRole of this compoundPotential Material Property
Polymer SynthesisMonomerFunctional polymers with pendant ketone groups
Material ModificationCross-linking agentEnhanced thermal and mechanical stability
Advanced CompositesOrganic building blockHigh-performance resins and composites
PhotonicsPrecursor for NLO dyesSecond-harmonic generation capabilities after modification

Interdisciplinary Research at the Interface of Physical Organic Chemistry and Synthetic Methodology

A deeper, fundamental understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its rational application in synthesis. Interdisciplinary research combining synthetic experiments with computational and spectroscopic analysis will be key.

Future studies will likely focus on:

Mechanistic Investigations: Detailed kinetic and computational (e.g., Density Functional Theory) studies of its reactions to elucidate transition states and reaction pathways. This knowledge is vital for optimizing existing transformations and designing new, more efficient ones.

Conformational Analysis: Investigating the conformational preferences of the cyclopentene ring and how they influence the reactivity of the alkene and the ketone. The interplay between the ring strain and the steric and electronic effects of the acetyl group could lead to unique reactivity patterns.

Structure-Property Relationships: Systematically modifying the structure of this compound and correlating these changes with its physical, chemical, and material properties. This will provide a predictive framework for designing new molecules with tailored functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(cyclopent-3-en-1-yl)ethan-1-one, and what analytical methods validate its purity?

  • Methodology : Common synthesis involves Friedel-Crafts acylation of cyclopentene derivatives using acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis, purity is confirmed via GC-MS (to detect byproducts) and ¹H/¹³C NMR spectroscopy (to verify structural integrity and substituent positions). For example, cyclopentenyl ketones are characterized by distinct olefinic proton signals at δ 5.5–6.0 ppm and carbonyl peaks at ~210 ppm in ¹³C NMR .
  • Data Validation : Cross-reference experimental spectra with databases like NIST Mass Spectrometry Data Center, which provides electron ionization (EI) fragmentation patterns for structural confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (60–90% RH), and light exposure. HPLC or TLC monitors decomposition products. For cyclopentenyl ketones, conjugated dienes or oxidation products (e.g., epoxides) may form under prolonged light exposure. Storage in amber vials at –20°C in inert atmospheres (argon) is recommended to prevent ring-opening reactions .

Q. What spectroscopic techniques are critical for distinguishing stereoisomers or regioisomers of this compound?

  • Methodology : NOESY NMR identifies spatial proximity of protons (e.g., cyclopentene ring substituents). Chiral HPLC with polarimetric detection resolves enantiomers, while IR spectroscopy confirms carbonyl (C=O) and alkene (C=C) functional groups. Computational tools (DFT) predict vibrational frequencies and compare them with experimental IR data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this ketone?

  • Methodology : Use Design of Experiments (DoE) to optimize parameters:

  • Catalysts : Screen alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions.
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilic acylation efficiency.
  • Temperature : Lower temperatures (0–10°C) minimize cyclopentene polymerization.
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
    • Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry, reducing residence time and improving heat dissipation .

Q. What computational strategies predict the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 16) to predict regioselectivity in cycloadditions. The electron-deficient carbonyl group acts as a dienophile.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., toluene vs. DMSO).
  • Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-Response Assays : Test across a wide concentration range (nM–mM) to identify therapeutic windows.
  • Comparative Studies : Use structurally similar analogs (e.g., 1-(3-chloropyridin-4-yl)ethanone) as controls to isolate substituent effects.
  • Mechanistic Profiling : RNA sequencing or proteomics identifies off-target pathways (e.g., oxidative stress vs. DNA intercalation) .
    • Example : A 2025 study found that the cyclopentene ring’s strain enhances membrane permeability but also increases hepatotoxicity at high doses, necessitating prodrug strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(cyclopent-3-en-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(cyclopent-3-en-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.